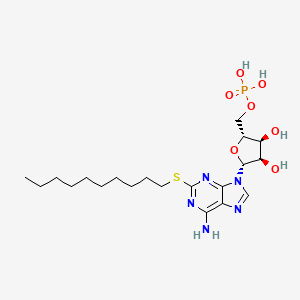
(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: is an organic compound that features a purine base substituted with a methylthio group and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group is attached through a Friedel-Crafts alkylation reaction, where phenylmethanol acts as the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the purine ring or the phenylmethanol moiety, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the phenylmethanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and phenylmethanol derivatives.
Substitution: Various substituted purine and phenylmethanol compounds.
Wissenschaftliche Forschungsanwendungen
(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Methylthio)-9H-purin-8-yl)methanol: Lacks the phenyl group, resulting in different chemical and biological properties.
(2-(Methylthio)-9H-purin-8-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
(2-(Methylthio)-9H-purin-8-yl)(phenyl)ethanol: Has an ethanol moiety instead of methanol, leading to variations in its chemical behavior.
Uniqueness
- The presence of both the methylthio group and the phenylmethanol moiety in (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol imparts unique chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
4244-51-3 |
|---|---|
Molekularformel |
C13H12N4OS |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
(2-methylsulfanyl-7H-purin-8-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12N4OS/c1-19-13-14-7-9-11(17-13)16-12(15-9)10(18)8-5-3-2-4-6-8/h2-7,10,18H,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
GTRCHOWLVXZROM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2C(=N1)N=C(N2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



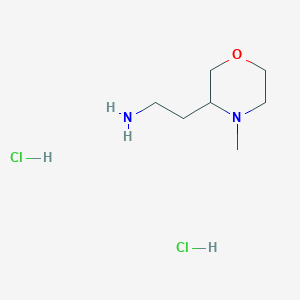
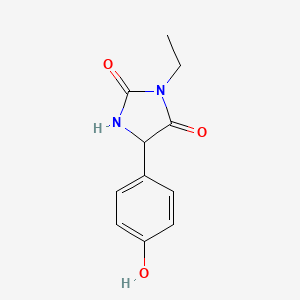


![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
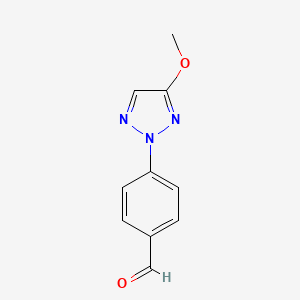


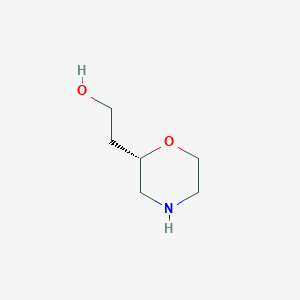
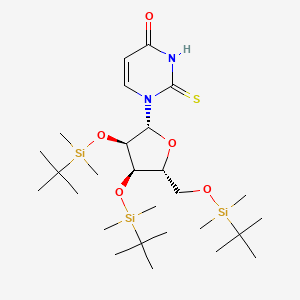
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)

